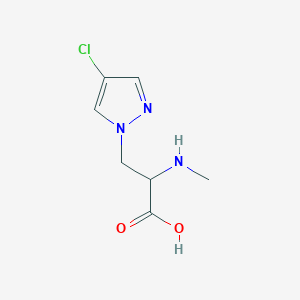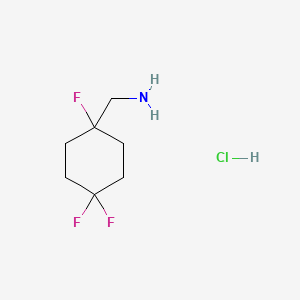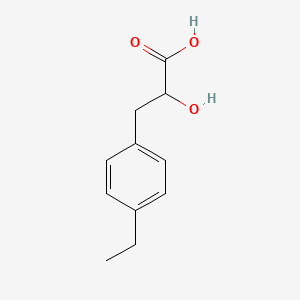
3-(4-Ethylphenyl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethylphenyl)-2-hydroxypropanoic acid is an organic compound characterized by a phenyl ring substituted with an ethyl group at the para position and a hydroxypropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of 4-ethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent hydrolysis to yield the desired product. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Ethylphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nitration using a mixture of nitric acid and sulfuric acid
Major Products Formed
Oxidation: 3-(4-Ethylphenyl)-2-oxopropanoic acid
Reduction: 3-(4-Ethylphenyl)-2-hydroxypropanol
Substitution: 3-(4-Nitroethylphenyl)-2-hydroxypropanoic acid
Aplicaciones Científicas De Investigación
3-(4-Ethylphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Ethylphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylic acid groups can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methylphenyl)-2-hydroxypropanoic acid
- 3-(4-Isopropylphenyl)-2-hydroxypropanoic acid
- 3-(4-Phenyl)-2-hydroxypropanoic acid
Uniqueness
3-(4-Ethylphenyl)-2-hydroxypropanoic acid is unique due to the presence of the ethyl group at the para position of the phenyl ring. This substitution can influence the compound’s reactivity and interactions with biological targets, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
3-(4-ethylphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H14O3/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h3-6,10,12H,2,7H2,1H3,(H,13,14) |
Clave InChI |
JJYKKVZTMDUGKS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine](/img/structure/B13473436.png)

![Methyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13473448.png)
![1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13473452.png)
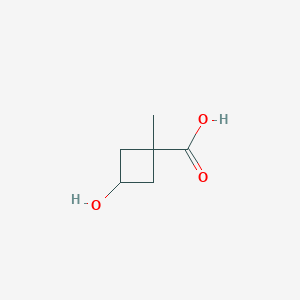
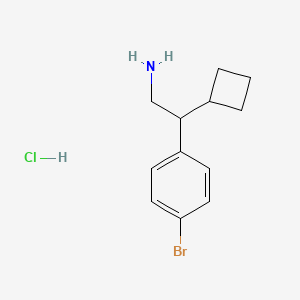

![N-[4-(aminomethyl)phenyl]propanamide hydrochloride](/img/structure/B13473469.png)



